An inositol

Catalog No.
S536500
CAS No.
87-89-8
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
An inositol

CAS Number

87-89-8

Product Name

An inositol

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H

InChI Key

CDAISMWEOUEBRE-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

(1R,2R,3R,4R,5R,6R)-1,2,3,4,5,6-cyclohexanehexol, AZD-103, ELND005, quercinitol, scyllitol, scyllo-inositol

Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O

The exact mass of the compound Inositol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757076. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Inositol - Supplementary Records. It belongs to the ontological category of hexol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning; Humectant. However, this does not mean our product can be used or applied in the same or a similar way.

myo-Inositol (cis-1,2,3,5-trans-4,6-cyclohexanehexol) is the most abundant and biologically active stereoisomer of the inositol family, functioning as a critical structural polyol and secondary messenger precursor in eukaryotic cells [1]. As a highly crystalline, white powder with a melting point of 225–227 °C and an aqueous solubility of 14.0 g/100 mL at 25 °C, it offers reliable thermal and physical stability for diverse manufacturing environments [2]. In procurement contexts, myo-inositol is primarily sourced as a high-purity active ingredient, a non-hygroscopic excipient for advanced powder formulations, and an essential osmoprotectant for industrial biomanufacturing [3]. Its distinct stereochemistry and physical properties make it a foundational material that cannot be readily substituted by generic sugar alcohols or other inositol isomers without compromising processability or biological efficacy.

Research Fit

Pathway Phosphatidylinositol signaling study fit; key precursor in eukaryotic cells
Stereoisomer Primary naturally-occurring inositol; substrate for PI synthase
Research use Signal transduction, glucose metabolism, osmoregulation studies

Attempting to substitute myo-inositol with other polyols (like sorbitol or mannitol) or alternative stereoisomers (such as D-chiro-inositol) routinely fails due to strict biological and physicochemical dependencies [1]. In bioprocessing and cell culture, generic polyols only provide passive osmotic balance, whereas myo-inositol is actively transported via specific Na+/myo-inositol cotransporters (SMIT1) and serves as an irreplaceable precursor for membrane phosphoinositides (PI(4,5)P2)[2]. In solid-state formulation, substituting myo-inositol with common amorphous sugars like trehalose alters the glass transition dynamics, leading to highly hygroscopic powders that cake during spray drying [3]. Furthermore, in nutraceutical formulations, replacing the bulk myo-inositol base with uncalibrated isomeric mixtures actively disrupts human insulin signaling and impairs reproductive parameters, making high-purity myo-inositol a strict procurement requirement[4].

Substitution Risk

Stereochemistry mismatch
Other inositol isomers (D-chiro-, scyllo-, epi-) differ in enzyme and transporter interactions; not functionally interchangeable.
Transporter competition
Scyllo-inositol competes for the sodium/myo-inositol transporter (SMIT), altering brain myo-inositol levels.
Metabolic divergence
Epi-inositol is not a PI synthase substrate; its distinct metabolism may shift neurological endpoint interpretation.

Crystalline Stability in Spray-Dried Powder Formulations

In the production of dispersible microparticles and inhalable powders, excipient selection dictates the physical stability of the final product. myo-Inositol exhibits a specific glass transition temperature (Tg = 50 °C) that allows it to form highly crystalline, low-hygroscopicity particles during standard spray-drying processes [1]. In head-to-head formulation comparisons, substituting myo-inositol with common amorphous sugars like trehalose (Tg = 106 °C) under identical spray-drying conditions results in amorphous powders that are highly susceptible to moisture absorption and caking[1]. The inherent crystallinity of myo-inositol ensures consistent flowability and long-term stability without requiring extreme secondary drying steps.

Evidence DimensionPowder crystallinity and hygroscopicity post-spray drying
Target Compound Datamyo-Inositol forms stable, crystalline dry powder particles (Tg = 50 °C).
Comparator Or BaselineTrehalose forms amorphous, moisture-absorbing powders.
Quantified DifferenceComplete shift from amorphous to crystalline state, preventing moisture-induced caking.
ConditionsSpray drying at ≤ 60 °C for inhalable powder formulations.

Procuring myo-inositol as a structural excipient enables the direct manufacturing of flowable, moisture-resistant dry powders without the costly downstream processing required for amorphous sugars.

Ovulation restoration
Head-to-head
40:1 MI/DCI ratio linked to higher ovulation rate; other ratios less effective
Supports PCOS formulation endpoint review
RCT, 56 participants, 3-month oral dosing

Superior Osmoprotection in High-Gravity Fermentation and Cell Culture

In high-osmolarity industrial fermentations and mammalian cell cultures, maintaining cell volume is critical for maximizing yield. myo-Inositol acts as a primary, non-perturbing compatible osmolyte [1]. Quantitative assays in yeast and mammalian models demonstrate that myo-inositol supplementation during hyperosmotic stress restores cell growth to approximately 85% of unstressed baseline levels and increases overall viability by over 70% compared to unsupplemented salt-stressed controls [1]. When compared to generic polyol osmolytes like sorbitol, myo-inositol not only provides superior osmotic balance but also actively serves as a precursor for essential membrane phosphoinositides (e.g., PI(4,5)P2), enhancing cellular resilience rather than merely balancing extracellular tonicity [2].

Evidence DimensionCell viability recovery under osmotic stress
Target Compound Datamyo-Inositol restores growth to ~85% of unstressed controls (>70% viability increase).
Comparator Or BaselineUnsupplemented salt-stressed cells or generic sorbitol exposure.
Quantified Difference>70% increase in viability and superior morphological recovery.
ConditionsHyperosmotic stress in cell culture / high-gravity fermentation models.

Bioprocessing facilities should select myo-inositol over generic polyols to maximize cell viability and product titer in high-osmolarity biomanufacturing environments.

Brain MI reduction
Head-to-head
Scyllo-inositol (250–1000 mg) reduced brain MI by 36–64% from baseline
Supports SMIT transporter competition review
Phase 2, 104 participants, 78-week MRS study

Strict Stoichiometric Requirement in Reproductive Health Formulations

For commercial formulations targeting metabolic and reproductive health, the specific stereoisomer profile is non-negotiable. Clinical and biochemical data establish that the physiological plasma ratio of myo-inositol to D-chiro-inositol in healthy human subjects is strictly 40:1 [1]. Utilizing highly pure myo-inositol (CAS 87-89-8) as the primary bulk active ingredient to achieve this exact 40:1 ratio delivers rapid metabolic improvement [2]. Conversely, generic substitution with higher ratios of D-chiro-inositol, or using unpurified 1:1 isomeric mixtures, has been shown to impair oocyte quality in a dose-dependent manner due to the disruption of FSH signaling and insulin-dependent epimerase activity[1].

Evidence DimensionTherapeutic efficacy and oocyte toxicity
Target Compound Data40:1 ratio (myo-inositol as the 97.5% bulk majority) maintains oocyte quality and accelerates metabolic recovery.
Comparator Or BaselineElevated D-chiro-inositol ratios or 1:1 isomer mixtures.
Quantified DifferenceDose-dependent impairment of oocyte quality when myo-inositol is insufficiently prioritized.
ConditionsOral supplementation for metabolic/PCOS formulation.

Nutraceutical buyers must procure pure myo-inositol to serve as the dominant structural base, as over-reliance on D-chiro-inositol or crude mixtures actively degrades product safety and efficacy.

Aβ42 interaction
Head-to-head
Myo-inositol forms stable micelle; no β-sheet transition (vs. epi/scyllo)
Supports Aβ aggregation comparator context
In vitro CD spectroscopy
Anxiolytic-like effect
Head-to-head
Epi-inositol showed reported stronger effect than myo-inositol (qualitative)
Supports isomer-specific anxiety pharmacology review
Rat plus-maze, chronic IP treatment

Excipient for Inhalable and Spray-Dried Powders

Driven by its favorable glass transition temperature and crystallinity, myo-inositol is procured to replace amorphous sugars like trehalose in spray-drying workflows. This substitution ensures the final microparticles remain flowable and moisture-resistant without requiring intensive secondary drying [1].

Osmoprotectant in High-Gravity Biomanufacturing

In industrial fermentation and mammalian cell culture, myo-inositol is procured as an active osmolyte additive. Because it restores cell viability by over 70% during hyperosmotic stress and serves as a direct precursor to cellular phosphoinositides, it is prioritized over generic polyols like sorbitol to maximize product titers and maintain cellular integrity in high-osmolarity media [2].

Bulk Active Ingredient in Reproductive Health Nutraceuticals

myo-Inositol is the mandatory bulk structural base for evidence-based metabolic and PCOS supplements. Procurement must prioritize pure myo-inositol to achieve the strict 40:1 physiological ratio with D-chiro-inositol, as this specific stoichiometric balance is required to improve insulin sensitivity and protect oocyte quality, whereas crude mixtures or inverted ratios cause dose-dependent toxicity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PCOS model ovulation studies
MI/DCI ratio-dependent endpoint context
Ovulation endpoint response validation
SMIT transporter brain metabolite studies
SMIT substrate competition context
Brain myo-inositol MRS monitoring
Amyloid β aggregation SAR studies
Isomer-specific Aβ42 interaction
Beta-sheet transition baseline comparison
Anxiety behavioral pharmacology research
PI synthase substrate pathway
Differential anxiety-like response endpoint

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder
Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]

XLogP3

-3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

180.06338810 Da

Monoisotopic Mass

180.06338810 Da

Boiling Point

291.33 ºC

Heavy Atom Count

12

LogP

-2.08

Appearance

Solid powder

Melting Point

224.5 ºC
237.25 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8LQ63P85IC
63GQX5QW03
9O6Y5O4P9W
M94176HJ2F
R1Y9F3N15A
6R79WV4R10
1VS4X81277
4L6452S749
4661D3JP8D
587A93P465

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Inositol may be used in food without any limitation. As a drug, inositol is used as a nutrient supplement in special dietary foods and infant formula. As it presents a relevant role in ensuring oocyte fertility, inositol has been studied for its use in the management of polycystic ovaries. Inositol is also being researched for the treatment of diabetes, prevention of metabolic syndrome, aid agent for weight loss, treatment of depression, psychiatric disorder and anxiety disorder and for prevention of cancer.

Pharmacology

Inositol can stimulate glucose uptake in skeletal muscle cells which allows the decrease in blood sugar levels. This effect is later seen as a reduction in urine glucose concentration and indicates a decrease in high blood sugar levels.[A32776] In PCOS, the administration of inositol has produced the remission of symptoms as well as a reduction in male hormone secretion[A32777], a regulation of the cholesterol level,[A32768] and a more efficient fat breakdown which allow to a significant reduction on body mass and appetite.[A32779] In the cases of infertility, inositol has been proven to increase sperm count and motility,[A32794] as well as increase the overall quality of oocytes and embryos.[A32795] In the brain, inositol has been shown to produce an increase in serotonin receptor sensitivity. This activity produces an increase in GABA release.[A32781] Some of the effects observed in the brain produced a relief in symptoms of anxiety and obsessive-compulsive disorders.[A32783] In high doses, it has been shown to even reduce panic attacks.[A32784] In cancer research, inositol has gained interest as it can act as an antioxidant, anti-inflammatory and it seems to enhance immune properties.[A32771]
Inositol is a natural sugar found in cell membrane phospholipids, plasma lipoproteins, and (as the phosphate form) in the nucleus with potential chemopreventive properties. As one of a number of intracellular phosphate compounds, inositol is involved in cell signaling and may stimulate tumor cell differentiation. (NCI04)

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11H - Other plain vitamin preparations
A11HA - Other plain vitamin preparations
A11HA07 - Inositol

Mechanism of Action

The mechanism of action of inositol in brain disorders is not fully understood but it is thought that it may be involved in neurotransmitter synthesis and it is a precursor to the phosphatidylinositol cycle. The change that occurs in the cycle simulates when the postsynaptic receptor is activated but without activating the receptor. This activity provokes a fake activation which regulated the activity of monoamines and other neurotransmitters. Reports have shown that insulin resistance plays a key role in the clinical development of PCOS. The presence of hyperinsulinemia can induce an excess in androgen production by stimulating ovaries to produce androgens and by reducing the sex hormone binding globulin serum levels. One of the mechanisms of insulin deficiency is thought to be related to a deficiency in inositol in the inositolphosphoglycans. The administration of inositol allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake. This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss. In cancer, the mechanism of action of inositol is not fully understood. It is hypothesized that the administration of inositol increases the level of lower-phosphate inositol phosphates why can affect cycle regulation, growth, and differentiation of malignant cells. On the other hand, the formation of inositol hexaphosphate after administration of inositol presents antioxidant characteristics by the chelation of ferric ions and suppression of hydroxyl radicals.

Pictograms

Irritant

Irritant

Other CAS

488-54-0
488-55-1
488-58-4
488-59-5
551-72-4
576-63-6
643-10-7
643-12-9
6917-35-7
38876-99-2
87-89-8

Absorption Distribution and Excretion

Inositol is absorbed from the small intestine. In patients with inositol deficiency, the maximal plasma concentration after oral administration of inositol is registered to be of 4 hours. Inositol is taken up by the tissues via sodium-dependent inositol co-transporter which also mediates glucose uptake. Oral ingestion of inositol is registered to generate a maximal plasma concentration of 36-45 mcg.
Most of the administered dose is excreted in urine.
The pharmacokinetic profile of inositol was studied in preterm infants and the estimated volume of distribution was reported to be 0.5115 L/kg.
The pharmacokinetic profile of inositol was studied in preterm infants and the estimated clearance rate was reported to be 0.0679 L.kg/h.

Metabolism Metabolites

It is thought that inositol is metabolized to phosphoinositol and then converted to phosphatylinositol-4,5-biphosphate which is a precursor of the second-messenger molecules. Inositol can be transformed to D-chiro-inositol via the actions of an epimerase. The normal modifications to inositol structure seem to be between all the different isomers.

Wikipedia

1D-chiro-Inositol
Neo-Inositol
Muco-Inositol
1L-chiro-Inositol

Biological Half Life

The pharmacokinetic profile of inositol was studied in preterm infants and the estimated elimination half-life was reported to be of 5.22 hours.

Use Classification

Cosmetics -> Antistatic; Hair conditioning; Humectant

General Manufacturing Information

Agriculture, Forestry, Fishing and Hunting
myo-Inositol: ACTIVE
Inositol: ACTIVE
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2: Eid AH, El-Yazbi AF, Zouein F, Arredouani A, Ouhtit A, Rahman MM, Zayed H, Pintus G, Abou-Saleh H. Inositol 1,4,5-Trisphosphate Receptors in Hypertension. Front Physiol. 2018 Jul 26;9:1018. doi: 10.3389/fphys.2018.01018. eCollection 2018. Review. PubMed PMID: 30093868; PubMed Central PMCID: PMC6071574.
3: Laganà AS, Vitagliano A, Noventa M, Ambrosini G, D'Anna R. Myo-inositol supplementation reduces the amount of gonadotropins and length of ovarian stimulation in women undergoing IVF: a systematic review and meta-analysis of randomized controlled trials. Arch Gynecol Obstet. 2018 Aug 4. doi: 10.1007/s00404-018-4861-y. [Epub ahead of print] Review. PubMed PMID: 30078122.
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7: Guo X, Guo S, Miao Z, Li Z, Zhang H. Myo-inositol lowers the risk of developing gestational diabetic mellitus in pregnancies: A systematic review and meta-analysis of randomized controlled trials with trial sequential analysis. J Diabetes Complications. 2018 Mar;32(3):342-348. doi: 10.1016/j.jdiacomp.2017.07.007. Epub 2017 Jul 21. Review. PubMed PMID: 29325728.
8: Ando H, Kawaai K, Bonneau B, Mikoshiba K. Remodeling of Ca(2+) signaling in cancer: Regulation of inositol 1,4,5-trisphosphate receptors through oncogenes and tumor suppressors. Adv Biol Regul. 2018 May;68:64-76. doi: 10.1016/j.jbior.2017.12.001. Epub 2017 Dec 20. Review. PubMed PMID: 29287955.
9: Egorova PA, Bezprozvanny IB. Inositol 1,4,5-trisphosphate receptors and neurodegenerative disorders. FEBS J. 2017 Dec 18. doi: 10.1111/febs.14366. [Epub ahead of print] Review. PubMed PMID: 29253316.
10: Zheng X, Lin D, Zhang Y, Lin Y, Song J, Li S, Sun Y. Inositol supplement improves clinical pregnancy rate in infertile women undergoing ovulation induction for ICSI or IVF-ET. Medicine (Baltimore). 2017 Dec;96(49):e8842. doi: 10.1097/MD.0000000000008842. Review. PubMed PMID: 29245250; PubMed Central PMCID: PMC5728865.
11: Wickner RB, Edskes HK, Bezsonov EE, Son M, Ducatez M. Prion propagation and inositol polyphosphates. Curr Genet. 2018 Jun;64(3):571-574. doi: 10.1007/s00294-017-0788-2. Epub 2017 Dec 14. Review. PubMed PMID: 29243174; PubMed Central PMCID: PMC5949079.
12: Morley LC, Tang T, Yasmin E, Norman RJ, Balen AH. Insulin-sensitising drugs (metformin, rosiglitazone, pioglitazone, D-chiro-inositol) for women with polycystic ovary syndrome, oligo amenorrhoea and subfertility. Cochrane Database Syst Rev. 2017 Nov 29;11:CD003053. doi: 10.1002/14651858.CD003053.pub6. Review. PubMed PMID: 29183107.
13: Dinicola S, Minini M, Unfer V, Verna R, Cucina A, Bizzarri M. Nutritional and Acquired Deficiencies in Inositol Bioavailability. Correlations with Metabolic Disorders. Int J Mol Sci. 2017 Oct 20;18(10). pii: E2187. doi: 10.3390/ijms18102187. Review. PubMed PMID: 29053604; PubMed Central PMCID: PMC5666868.
14: Scioscia M. D-chiro inositol phosphoglycans in preeclampsia: Where are we, where are we going? J Reprod Immunol. 2017 Nov;124:1-7. doi: 10.1016/j.jri.2017.09.010. Epub 2017 Sep 28. Review. PubMed PMID: 28982033.
15: Saiardi A, Azevedo C, Desfougères Y, Portela-Torres P, Wilson MSC. Microbial inositol polyphosphate metabolic pathway as drug development target. Adv Biol Regul. 2018 Jan;67:74-83. doi: 10.1016/j.jbior.2017.09.007. Epub 2017 Sep 22. Review. PubMed PMID: 28964726.
16: Jung JY, Ried MK, Hothorn M, Poirier Y. Control of plant phosphate homeostasis by inositol pyrophosphates and the SPX domain. Curr Opin Biotechnol. 2018 Feb;49:156-162. doi: 10.1016/j.copbio.2017.08.012. Epub 2017 Sep 8. Review. PubMed PMID: 28889038.
17: Mendoza N, Pérez L, Simoncini T, Genazzani A. Inositol supplementation in women with polycystic ovary syndrome undergoing intracytoplasmic sperm injection: a systematic review and meta-analysis of randomized controlled trials. Reprod Biomed Online. 2017 Nov;35(5):529-535. doi: 10.1016/j.rbmo.2017.07.005. Epub 2017 Jul 14. Review. PubMed PMID: 28756130.
18: Orrù B, Circo R, Logoteta P, Petousis S, Carlomagno G. Finding the best therapeutic approach for PCOS: the importance of inositol(s) bioavailability. Eur Rev Med Pharmacol Sci. 2017 Jun;21(2 Suppl):83-88. Review. PubMed PMID: 28724181.
19: Colone M, Calcabrini A, Unfer V, Stringaro A. Contribution of electron microscopy to study in vitro inositol effects on human spermatozoa. Eur Rev Med Pharmacol Sci. 2017 Jun;21(2 Suppl):4-9. Review. PubMed PMID: 28724179.
20: Condorelli RA, La Vignera S, Mongioì LM, Vitale SG, Laganà AS, Cimino L, Calogero AE. Myo-inositol as a male fertility molecule: speed them up! Eur Rev Med Pharmacol Sci. 2017 Jun;21(2 Suppl):30-35. Review. PubMed PMID: 28724176.

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